Isomalt - 64519-82-0

Isomalt

Catalog Number: EVT-278635
CAS Number: 64519-82-0
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isomalt (E953) is a sugar alcohol (polyol) primarily used as a bulk sweetener and humectant in the food and pharmaceutical industries. [] It is a mixture of two disaccharide diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). [, , , ] As a bulk sweetener, it provides sweetness and texture similar to sucrose but with fewer calories and a lower glycemic index, making it suitable for sugar-free and diabetic-friendly products. [, , , , , , ]

Synthesis Analysis

Isomalt is commercially produced from sucrose through a two-step enzymatic and chemical process. []

  • Step 1: Enzymatic Isomerization: Sucrose is enzymatically converted to isomaltulose (6-O-α-D-glucopyranosyl-D-fructose) by the action of α-glucosyltransferase enzymes derived from sources like Erwinia sp. or Protaminobacter rubrum. [, , , ] This step involves the rearrangement of the glucosidic linkage in sucrose.
  • Step 2: Catalytic Hydrogenation: Isomaltulose is then catalytically hydrogenated to yield isomalt. [, , ] This reaction typically employs a nickel or ruthenium-based catalyst under high pressure and temperature, leading to the reduction of the fructose moiety to sorbitol and mannitol, thus forming the two diastereomers of isomalt.
Molecular Structure Analysis
  • Hydrogenation: This reaction is central to isomalt synthesis, where isomaltulose is hydrogenated to form isomalt. [, , ]
  • Hydrolysis: Though relatively stable, isomalt may undergo hydrolysis under acidic conditions or in the presence of specific enzymes like isomalto-dextranase, leading to the breakdown of its glycosidic bonds. [, ]
Mechanism of Action
  • Sweetness: It interacts with sweet taste receptors on the tongue, albeit with a lower sweetness intensity compared to sucrose. [, ]
  • Non-cariogenicity: Unlike sucrose, isomalt is not readily metabolized by oral bacteria like Streptococcus mutans, thus minimizing the production of acids that contribute to tooth decay. [, , , , ]
  • Prebiotic Effect: In the colon, it acts as a prebiotic, selectively promoting the growth of beneficial bacteria like bifidobacteria, potentially contributing to improved gut health. [, , ]
Physical and Chemical Properties Analysis
  • Appearance: White, odorless, crystalline powder [, , , ]
  • Solubility: Highly soluble in water [, , , ]
  • Sweetness: Approximately 45-65% as sweet as sucrose [, ]
  • Hygroscopicity: Moderately hygroscopic [, , ]
  • Thermal Stability: Stable at high temperatures, suitable for baking and confectionery applications [, , , , ]
  • Non-cariogenic: Does not promote tooth decay [, , , , ]
  • Low Glycemic Index: Minimal impact on blood glucose levels [, , , , , ]
  • Gastrointestinal Discomfort: Like other sugar alcohols, consuming large amounts of isomalt can cause bloating, gas, and laxative effects due to its incomplete absorption in the small intestine. [, , , , ]
  • Individual Sensitivity: Some individuals may be more sensitive to the gastrointestinal effects of isomalt than others. [, , , , ]
Applications
  • Cosmetics: Humectant in creams and lotions []
  • Oral Hygiene Products: Ingredient in toothpastes and mouthwashes due to its non-cariogenic properties [, , , , ]
Future Directions
  • Improved Production Methods: Research on more efficient and cost-effective enzymatic production methods for isomaltulose, potentially utilizing immobilized enzymes or novel microbial strains, could further enhance the sustainability of isomalt production. [, , ]
  • Tailored Functional Properties: Investigating the impact of different production parameters on the physicochemical characteristics of isomalt, such as particle size distribution, morphology, and crystal structure, could lead to the development of customized isomalt grades with specific functionalities tailored for particular applications. [, , , , ]
  • Expanded Applications in Food Technology: Exploring the potential of isomalt as a functional ingredient in emerging food applications, such as 3D printing, edible films, and encapsulation matrices, could contribute to the development of innovative food products with enhanced nutritional and sensory profiles. [, ]
  • Further Studies on Prebiotic Potential: Conducting more comprehensive in vivo studies to elucidate the specific mechanisms underlying isomalt's prebiotic effects on the gut microbiota and its potential health benefits in various populations could lead to its targeted use as a functional food ingredient for promoting gut health. [, , ]

Properties

CAS Number

64519-82-0

Product Name

Isomalt

IUPAC Name

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2

InChI Key

SERLAGPUMNYUCK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Solubility

Soluble in water, very slightly soluble in ethanol.

Synonyms

D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixt. with 1-O-alpha-D-glucopyranosyl-D-mannitol
D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixture with 1-O-alpha-D-glucopyranosyl-D-mannitol
isomalt
Palatinit

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O

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